molecular formula C23H19ClN4O3 B2637462 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 923674-81-1

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

カタログ番号: B2637462
CAS番号: 923674-81-1
分子量: 434.88
InChIキー: DRBCIFXACYVYRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a chemical compound with the molecular formula C23H19ClN4O3. It belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of similar compounds often involves a straightforward route from the unsubstituted indole via the 1-(4-chlorobenzyl)-indole and the indol-3-yl-2-oxo-acetyl chloride to the indol-3-yl-2-oxo acetamide product . A structure-activity relationship (SAR) study led to the identification of potent inhibitors .


Chemical Reactions Analysis

The compound may have inhibitory activities on ENPP1 . The reaction of similar compounds with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino .

科学的研究の応用

HIV-1 Protease Inhibition

The compound has been investigated for its potential in inhibiting the Human Immunodeficiency Virus-1 (HIV-1) protease. A study by Zhu et al. (2019) demonstrated that a similar compound with N-2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamide as the P2 ligand exhibited significant enzyme inhibitory and antiviral activity against HIV-1, including drug-resistant variants, with low cytotoxicity (Zhu et al., 2019).

Antitumor Activities

Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, which showed selective antitumor activities. The R-configuration of these compounds may contribute to their efficacy (Xiong Jing, 2011).

Anticytomegalovirus Activity

Paramonova et al. (2020) synthesized new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides, which showed powerful inhibitory activity against human cytomegalovirus in vitro (Paramonova et al., 2020).

Antibacterial Properties

Kostenko et al. (2008) found that similar pyridothienopyrimidinones possess antistaphylococcal activity, demonstrating the antibacterial potential of this class of compounds (Kostenko et al., 2008).

Molecular Structure and Hydrogen Bonding

Trilleras et al. (2008) studied the molecular structures and hydrogen bonding properties of related compounds, highlighting their structural complexity and potential applications in medicinal chemistry (Trilleras et al., 2008).

Antimicrobial Activity

Sraa Abu-Melha (2013) synthesized new compounds incorporating the pyrazolopyridine moiety, which were evaluated as antimicrobial agents. This research contributes to understanding the antimicrobial applications of such compounds (Sraa Abu-Melha, 2013).

作用機序

The compound may act on several therapeutic targets. The most frequently mentioned biological targets of pyrido[2,3-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with p-toluidine to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "p-toluidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with p-toluidine in the presence of sodium acetate and ethanol to form the intermediate N-(p-tolyl)-2-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-acetamide.", "Step 3: Reaction of the intermediate with acetic anhydride in the presence of sodium acetate and diethyl ether to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide." ] }

923674-81-1

分子式

C23H19ClN4O3

分子量

434.88

IUPAC名

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H19ClN4O3/c1-15-4-10-18(11-5-15)26-20(29)14-27-19-3-2-12-25-21(19)22(30)28(23(27)31)13-16-6-8-17(24)9-7-16/h2-12H,13-14H2,1H3,(H,26,29)

InChIキー

DRBCIFXACYVYRL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。